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N(1)-(5-phospho-D-ribosyl)glycinamide -

N(1)-(5-phospho-D-ribosyl)glycinamide

Catalog Number: EVT-1567077
CAS Number:
Molecular Formula: C7H15N2O8P
Molecular Weight: 286.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N(1)-(5-phospho-D-ribosyl)glycinamide is a ribose monophosphate and a N-glycosyl compound. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a N(1)-(5-phospho-D-ribosyl)glycinamide(1-).
Overview

N(1)-(5-phospho-D-ribosyl)glycinamide is a significant intermediate in the purine biosynthesis pathway, particularly involved in the formation of nucleotides. This compound is synthesized through the action of the enzyme phosphoribosylamine-glycine ligase, which catalyzes the reaction between 5-phospho-D-ribosylamine and glycine in the presence of adenosine triphosphate (ATP) to yield N(1)-(5-phospho-D-ribosyl)glycinamide, adenosine diphosphate (ADP), and inorganic phosphate. This reaction represents a critical step in the de novo synthesis of purines, which are essential for DNA and RNA synthesis, as well as energy metabolism.

Source

N(1)-(5-phospho-D-ribosyl)glycinamide is primarily derived from biological processes in various organisms, including bacteria and higher eukaryotes. The enzyme responsible for its synthesis has been identified in several species, including Escherichia coli and Homo sapiens, indicating its fundamental role across different life forms.

Classification

N(1)-(5-phospho-D-ribosyl)glycinamide is classified as a ribonucleotide derivative. It is part of the purine metabolism pathway and is categorized under amino acid derivatives due to its structure containing both ribose and glycine components.

Synthesis Analysis

Methods

The synthesis of N(1)-(5-phospho-D-ribosyl)glycinamide occurs through a ligation reaction catalyzed by phosphoribosylamine-glycine ligase (also known as glycinamide ribonucleotide synthetase). The reaction can be summarized as follows:

ATP+5 phospho D ribosylamine+glycineADP+phosphate+N 1 5 phospho D ribosyl glycinamide\text{ATP}+\text{5 phospho D ribosylamine}+\text{glycine}\rightleftharpoons \text{ADP}+\text{phosphate}+\text{N 1 5 phospho D ribosyl glycinamide}

Technical Details

The reaction proceeds via an ordered mechanism where 5-phospho-D-ribosylamine binds first, followed by ATP and glycine. The enzyme facilitates the nucleophilic attack of glycine on the γ-phosphorus of ATP, leading to the formation of N(1)-(5-phospho-D-ribosyl)glycinamide. The release of phosphate and ADP occurs sequentially, highlighting the enzyme's efficiency in catalyzing this critical biosynthetic step.

Molecular Structure Analysis

Structure

N(1)-(5-phospho-D-ribosyl)glycinamide features a ribose sugar moiety linked to a glycinamide group. Its molecular formula is C8H15N3O8PC_8H_{15}N_3O_8P, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.

Data

The compound has specific structural characteristics that can be represented using various chemical notation systems:

  • InChIKey: PMCOGCVKOAOZQM-XVFCMESISA-M
  • SMILES: O1C@@HCOP([O-])([O-])=O

These representations facilitate computational modeling and structural analysis in biochemical research.

Chemical Reactions Analysis

Reactions

N(1)-(5-phospho-D-ribosyl)glycinamide participates in several biochemical reactions. Notably, it can undergo further transformations to produce other important metabolites in purine biosynthesis. For example:

10 formyltetrahydrofolate+N 1 5 phospho D ribosyl glycinamidetetrahydrofolate+N 2 formyl N 1 5 phospho D ribosyl glycinamide\text{10 formyltetrahydrofolate}+\text{N 1 5 phospho D ribosyl glycinamide}\rightarrow \text{tetrahydrofolate}+\text{N 2 formyl N 1 5 phospho D ribosyl glycinamide}

Technical Details

This reaction showcases N(1)-(5-phospho-D-ribosyl)glycinamide's role as a substrate for enzymes involved in folate metabolism, further emphasizing its importance in cellular processes.

Mechanism of Action

Process

The mechanism by which N(1)-(5-phospho-D-ribosyl)glycinamide functions primarily revolves around its role as an intermediate in nucleotide synthesis. It acts as a precursor for the formation of other purine derivatives through enzymatic reactions that involve various cofactors and substrates.

Data

The detailed mechanistic pathway includes several steps where N(1)-(5-phospho-D-ribosyl)glycinamide is converted into 5-amino-1-(5-phospho-D-ribosyl)imidazole, ultimately leading to the synthesis of adenosine monophosphate (AMP). These transformations are crucial for maintaining cellular nucleotide pools.

Physical and Chemical Properties Analysis

Physical Properties

N(1)-(5-phospho-D-ribosyl)glycinamide is typically found as a white crystalline solid under laboratory conditions. Its solubility in water is high due to its polar functional groups.

Chemical Properties

The compound exhibits stability under physiological conditions but may undergo hydrolysis or other reactions under extreme pH or temperature conditions. Its reactivity is largely governed by the functional groups present, particularly the phosphate moiety which plays a significant role in enzymatic recognition and binding.

Applications

Scientific Uses

N(1)-(5-phospho-D-ribosyl)glycinamide has several applications within scientific research:

  • Metabolic Studies: It serves as a key marker for studying purine metabolism and related disorders.
  • Enzyme Kinetics: Researchers utilize this compound to investigate enzyme mechanisms involved in nucleotide biosynthesis.
  • Drug Development: Understanding its role can aid in designing inhibitors for enzymes that utilize this substrate, potentially leading to therapeutic applications in cancer treatment where purine metabolism is often dysregulated.
Introduction to N(1)-(5-Phospho-D-ribosyl)glycinamide (GAR)

Chemical Identity and Nomenclature

GAR possesses the systematic IUPAC name {[(2R,3S,4R)-5-(2-aminoacetamido)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid, reflecting its stereochemical complexity. Its molecular formula is C₇H₁₅N₂O₈P, with an average molecular weight of 286.18 g/mol and a monoisotopic mass of 286.0566 Da [1] [3] [7]. The structure features a β-D-ribofuranose ring phosphorylated at the 5'-position and glycosidically linked via its anomeric carbon to the nitrogen of glycinamide. This N-glycosidic bond adopts the β-configuration, critical for proper enzymatic recognition in biosynthetic pathways.

Table 1: Nomenclature and Chemical Identifiers for GAR

Identifier TypeValue
Systematic Name{[(2R,3S,4R)-5-(2-aminoacetamido)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid
Common Synonyms5'-Phosphoribosylglycinamide; Glycinamide ribonucleotide; GAR
CAS Registry10074-18-7
PubChem CID5459918
ChEBI IDCHEBI:18349
SMILESNCC(=O)NC1OC@HC@@H[C@H]1O
InChI KeyOBQMLSFOUZUIOB-SHUUEZRQSA-N

The molecule exhibits multiple ionization states due to its phosphate group (pKa ≈1.23) and amino functionality (pKa ≈8.14), resulting in a zwitterionic form at physiological pH with a net charge of -1 [7] [9]. Its ribose moiety displays characteristic C2'-endo and C3'-exo puckering conformations in solution, while the glycinamide side chain maintains rotational flexibility. Spectroscopic characterization includes predicted LC-MS/MS peaks at m/z 287.1 [M+H]⁺ (positive mode) and 285.0 [M-H]⁻ (negative mode), serving as analytical signatures for metabolic studies [7]. GAR's water solubility is approximately 14.6 g/L, facilitated by extensive hydrogen bonding capacity from its phosphate, hydroxyl, and amide functional groups.

Biological Role in Purine Biosynthesis

Within the de novo purine biosynthesis pathway, GAR occupies the second metabolic position, formed through the ATP-dependent condensation of phosphoribosylamine (PRA) and glycine, catalyzed by GAR synthetase (EC 6.3.4.13) [6]. This reaction establishes the molecule's core C-N bond architecture. GAR subsequently undergoes formylation at its free amino group by phosphoribosylglycinamide formyltransferase (GAR Tfase, EC 2.1.2.2) to produce N(2)-formyl-N(1)-(5-phospho-D-ribosyl)glycinamide (fGAR) [2] [6]. This transformation represents the pathway's first formyl incorporation step, committing the molecule toward purine ring formation.

Table 2: Enzymatic Transformation of GAR in Purine Biosynthesis

EnzymeReaction CatalyzedCofactors/SubstratesProduct
GAR Synthetase (GARS)Condensation of PRA and glycineATP, Mg²⁺GAR
GAR Transformylase (PurN-type)Formylation of GAR10-formyltetrahydrofolatefGAR
GAR Transformylase (PurT-type)Formylation of GARFormate, ATPfGAR

The formylation mechanism proceeds differently across organisms. Eukaryotes and many bacteria utilize the PurN enzyme, employing 10-formyltetrahydrofolate as the formyl donor through a direct transfer mechanism involving catalytic residues Asp144 and His108 that facilitate proton transfers [6] [8]. Alternatively, certain bacteria employ PurT GAR Tfase, which utilizes formate and ATP to generate a formyl phosphate intermediate before formyl transfer. This ATP-dependent mechanism involves catalytic residues Asp286 (proton abstraction), Thr287, and Ser160, with magnesium ions coordinating nucleotide binding [8]. Both mechanisms achieve formylation but reflect evolutionary adaptations to cellular folate availability.

Structurally, human GAR Tfase exists as part of a trifunctional enzyme complex (110 kDa) containing GAR synthetase (GARS), GAR transformylase (GART), and aminoimidazole ribonucleotide synthetase (AIRS) domains [6]. This arrangement enables substrate channeling – enhancing pathway efficiency by directing intermediates between active sites without diffusion. The GART domain (C-terminal) features a conserved fold: two subdomains connected by a seven-stranded β-sheet creating a catalytic cleft accommodating both GAR and folate cofactors [6]. Conformational flexibility in the folate-binding loop regulates activity, with optimal function observed at pH 7.5-8.0.

Beyond central metabolism, GAR levels influence disease-associated pathways. The human GARS-AIRS-GART gene resides on chromosome 21q22.1 within the Down syndrome critical region. Its overexpression during postnatal cerebellar development in individuals with Down syndrome suggests potential roles in neurodevelopmental abnormalities, though mechanistic insights remain investigational [6]. Furthermore, GAR transformylase represents a therapeutic target in oncology due to cancer cells' dependency on de novo purine synthesis. Inhibitors targeting its folate-binding site (e.g., antifolates) demonstrate antitumor activity by disrupting nucleotide production in rapidly proliferating cells [6].

Historical Discovery and Research Milestones

The elucidation of GAR's structure and function emerged during the golden age of metabolic biochemistry (1950s-1960s). Seminal contributions came from James Buchanan's laboratory at MIT, where researchers systematically dissected purine biosynthesis using isotopic tracers and enzyme purification techniques. In 1957, Warren and Buchanan identified GAR as an intermediate through in vitro reconstruction experiments using pigeon liver extracts, establishing its conversion to formyl-GAR [6]. This work defined the third enzymatic step in purine formation and revealed folate-dependent formylation reactions fundamental to one-carbon metabolism.

The subsequent decade witnessed enzymological characterization across species. Hartman and Buchanan (1959) identified 10-formyltetrahydrofolate as the physiological formyl donor, replacing earlier hypotheses involving formate activation [6]. By the 1980s, recombinant DNA technology enabled isolation of the E. coli purN gene, revealing a 23 kDa monomeric protein distinct from the mammalian trifunctional enzyme [6] [8]. This divergence highlighted evolutionary strategies in metabolic organization – bacterial discrete enzymes versus mammalian multifunctional fusion proteins.

Structural biology breakthroughs arrived in the 1990s with X-ray crystallography of E. coli GART (PurN). Chen et al. (1992) resolved its 3.0 Å structure, identifying the conserved active site cleft and catalytic residues (Asp144, His108) essential for formyl transfer [6]. Concurrently, Inglese's group employed bromoacetyl affinity labeling to map the folate-binding site, confirming Asp144's mechanistic role [6]. These studies established foundations for structure-based inhibitor design.

The new millennium brought higher-resolution structures of human GART domains. Zhang et al. (2002) captured pH-dependent conformational changes at 1.8 Å resolution, explaining catalytic optima through structural transitions in substrate-binding loops [6]. Meanwhile, genomic analyses linked the GARS-AIRS-GART locus to Down syndrome phenotypes, expanding interest beyond metabolism to developmental biology [6]. Most recently, Thoden's structural work (2000-2002) on PurT elucidated the unique formyl phosphate mechanism, completing mechanistic understanding across enzyme families [8].

Table 3: Key Historical Milestones in GAR Research

YearMilestoneSignificanceReference
1957Identification of GAR as purine intermediateEstablished biochemical pathway stepWarren & Buchanan
1959Identification of 10-formyltetrahydrofolate as cofactorDefined folate-dependent metabolismHartman & Buchanan
1992First crystal structure (E. coli PurN)Revealed catalytic architectureChen et al.
2000-2002PurT mechanism and structuresElucidated ATP-dependent formylationThoden et al.
2002Human GART domain structuresExplained pH-dependent activityZhang et al.

Properties

Product Name

N(1)-(5-phospho-D-ribosyl)glycinamide

IUPAC Name

[(2R,3S,4R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C7H15N2O8P

Molecular Weight

286.18 g/mol

InChI

InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7?/m1/s1

InChI Key

OBQMLSFOUZUIOB-HJZCUYRDSA-N

SMILES

C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O

Synonyms

eta-GAR
glycinamide ribonucleotide

Canonical SMILES

C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)NC(=O)CN)O)O)OP(=O)(O)O

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